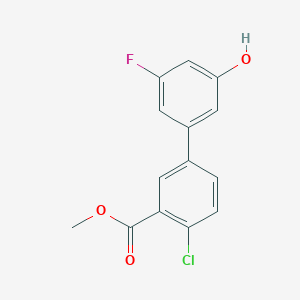
3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, more commonly known as FMTF, is an organic compound with a wide range of applications in the scientific research and industrial fields. FMTF is a highly versatile compound and has been used in a variety of different experiments and applications, ranging from biochemical and physiological studies to materials science and engineering. The compound has a unique molecular structure and a wide range of chemical properties, making it a valuable tool for research. In
Scientific Research Applications
FMTF has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-fluoro-5-(2-methoxy-5-trifluoromethylphenyl)benzothiazole and 4-fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzothiazole. It has also been used as a catalyst in the synthesis of polymers and as a starting material in the synthesis of other compounds, such as 4-fluoro-2-(2-methoxy-5-trifluoromethylphenyl)benzothiazole. Additionally, FMTF has been used in the synthesis of fluorescent probes for biological imaging and as a reactant in the synthesis of drugs.
Mechanism of Action
The mechanism of action of FMTF is not fully understood, however, it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond is formed through the reaction of the electron-rich fluorine atoms with the electron-deficient carbon atoms of the target molecule. This covalent bond is then broken through the hydrolysis of the compound, resulting in the release of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMTF are not fully understood. However, studies have demonstrated that the compound can interact with biological molecules, such as proteins, lipids, and nucleic acids. It is believed that the compound can interact with these molecules in a variety of ways, including binding to them, altering their structure, or inducing conformational changes. Additionally, studies have shown that FMTF can interact with certain enzymes, such as cytochrome P450, and can inhibit their activity.
Advantages and Limitations for Lab Experiments
The major advantages of using FMTF for laboratory experiments are its high purity and stability. The compound is highly soluble in water and organic solvents, making it easy to handle and store. Additionally, FMTF is relatively non-toxic, making it safe to use in the laboratory. However, there are some limitations to using FMTF in laboratory experiments. The compound is highly reactive and can easily react with other compounds, making it difficult to control the reaction conditions. Additionally, the compound is sensitive to light, so it must be stored in a dark environment.
Future Directions
The future directions for FMTF are numerous. The compound has potential applications in drug discovery, material science, and nanotechnology. Additionally, it could be used to develop new fluorescent probes for biological imaging and to study the structure and function of proteins, lipids, and nucleic acids. Additionally, FMTF could be used to develop new catalysts for organic synthesis and to study the mechanisms of enzyme inhibition. Finally, the compound could be used to develop new materials for use in the automotive and aerospace industries.
Synthesis Methods
FMTF can be synthesized through a two-step process. The first step involves the reaction of 2-methoxy-5-trifluoromethylphenol with bromine in acetic acid to form 2-bromo-5-trifluoromethylphenol. This intermediate compound is then reacted with 3-fluorophenol in the presence of potassium carbonate to form the desired product. The reaction is carried out at a temperature of 80°C and the yield of the reaction is typically 95%.
properties
IUPAC Name |
3-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-3-2-9(14(16,17)18)6-12(13)8-4-10(15)7-11(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDFVYJBZGZXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684565 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-72-4 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375050.png)












